molecular formula C13H18ClF3N2O B030384 Mabuterol CAS No. 56341-08-3

Mabuterol

Cat. No.: B030384
CAS No.: 56341-08-3
M. Wt: 310.74 g/mol
InChI Key: JSJCTEKTBOKRST-UHFFFAOYSA-N
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Description

Mabuterol is a potent and selective beta-2 adrenergic receptor agonist, structurally related to clenbuterol, and is primarily investigated for its bronchodilatory effects in respiratory disease models. Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors in smooth muscle tissue, which triggers a cascade resulting in elevated intracellular cyclic AMP (cAMP) levels. This leads to smooth muscle relaxation, making this compound a compound of significant interest for studying asthma, chronic obstructive pulmonary disease (COPD), and other bronchoconstrictive disorders. Beyond its respiratory applications, researchers also utilize this compound to investigate its effects on muscle mass and body composition, as beta-2 agonists are known to exhibit anabolic properties in skeletal muscle. This makes it a valuable tool in metabolic and physiological studies focused on muscle wasting conditions and performance. Our high-purity this compound is strictly intended for laboratory research purposes to facilitate these critical areas of scientific inquiry. It is supplied with comprehensive analytical documentation to ensure identity and purity, empowering researchers to achieve reliable and reproducible results. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJCTEKTBOKRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048283
Record name Mabuterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-08-3
Record name Mabuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mabuterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mabuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MABUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Original Multi-Step Synthesis from Kruger et al. (1984)

The foundational synthesis of this compound, as reported by Kruger et al., involves a three-step sequence starting from 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone .

  • Bromination : Treatment with bromine in acetic acid under irradiation (60–65°C, 0.5 hours) introduces a bromine atom at the α-position of the ketone.

  • Amination : Reaction with tert-butylamine in propan-2-ol at ambient temperature (1.5 hours) forms the secondary amine intermediate.

  • Reduction : Sodium borohydride in propan-2-ol reduces the ketone to a secondary alcohol (4 hours, ambient temperature).

This method achieves an undisclosed yield but remains a benchmark for subsequent modifications.

Refined Pathway with Intermediate Characterization

A more detailed route, cataloged in Wikipedia’s synthetic database, expands the process into 10 steps, emphasizing intermediate isolation and characterization:

StepReactionReagents/ConditionsIntermediate CAS Number
1Halogenation of 2-(trifluoromethyl)anilineI₂, NaHCO₃97760-97-9 (2-Amino-5-iodobenzotrifluoride)
2AcetylationAcetic anhydride175277-96-0 (N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide)
3Nitrile hydrolysisHCl, H₂O400-76-0 (4-amino-3-(trifluoromethyl)benzoic acid)
4ChlorinationCl₂, SOCl₂63498-15-7 (4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride)
5Ketone formationDiethyl malonate, tert-butylamine97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone)
6BrominationBr₂, acetic acid97760-87-7 (2-bromoethanone derivative)
7Final reductionNaBH₄, propan-2-ol56341-08-3 (this compound)

Critical analysis reveals that the bromination (Step 6) and reduction (Step 7) stages are prone to side reactions, necessitating precise stoichiometric control.

Stereoselective Synthesis of (S)-Mabuterol

Chirality-Directed Approaches

The (S)-enantiomer of this compound exhibits superior β₂-agonist activity compared to its (R)-counterpart. Vulcanchem’s protocol achieves enantiomeric excess (>99%) via asymmetric reduction using chiral catalysts:

Parameter(S)-Mabuterol(R)-Mabuterol
Efficacy EC₅₀ = 12 nMEC₅₀ = 480 nM
Binding Affinity Kd = 3.8 nMKd = 210 nM
Synthetic Yield 68%22%

Key steps include:

  • Enantioselective ketone reduction : Employing (R)-BINAP-RuCl₂ catalysts to favor the (S)-alcohol.

  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhances purity.

Isotope-Labeled this compound for Analytical Applications

Synthesis of D₉-Mabuterol

Stable isotope-labeled this compound (D₉) is critical for mass spectrometry-based residue analysis in biological matrices. The optimized four-step synthesis from 3-chloro-4-amino-5-trifluoromethyl-acetophenone (CAS: 97760-76-4) involves:

  • Deuterium incorporation : Exchange of protons with D₂O under basic conditions.

  • Bromination : D₃-acetic acid ensures deuterium retention.

  • Amination : Use of D-labeled tert-butylamine.

  • Reduction : NaBD₄ preserves isotopic integrity.

This method achieves 98.5% isotopic purity with a total yield of 42%, enabling precise quantification at sub-ng/g levels in liver and urine.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

SolventBromination Yield (%)Amination Yield (%)
Acetic acid9285
Dichloromethane7872
THF6568

Acetic acid emerges as optimal due to its dual role as solvent and proton donor.

Purification Techniques

  • Solid-Phase Extraction (SPE) : Discovery DSC-18 columns achieve >85% recovery of this compound from complex matrices using methanol-ammonia eluents.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield pharmaceutical-grade this compound with ≥99.5% purity .

Chemical Reactions Analysis

Metabolic Reactions

Mabuterol undergoes enantioselective metabolism in biological systems:

  • Enantiomer Clearance : (R)-Mabuterol shows faster plasma clearance (0.52 L/h/kg) compared to (S)-Mabuterol (0.32 L/h/kg) in rats .
  • Oxidative Pathways : Hepatic cytochrome P450 enzymes mediate N-dealkylation and hydroxylation, producing metabolites like 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid .
  • β₂-Adrenergic Activation : Binds to β₂ receptors, inducing cAMP-mediated bronchodilation via Gₛ-protein coupling .

Key Metabolites

MetaboliteEnzyme SystemBiological Activity
4-Amino-3-chloro-5-(trifluoromethyl)benzoic acidCYP3A4Inactive
Hydroxylated derivativesCYP2D6Partial agonist activity

Mass Spectrometry (LC-MS/MS)

  • Fragmentation Patterns : Major fragments at m/z 237.0415 (C₉H₆ClF₃N⁺) and 217.0347 (C₈H₅ClF₃⁺) under CID .
  • Adduct Formation : [M+H]⁺ at m/z 311.1133 with retention time ≈5.3–5.4 min .

Nuclear Magnetic Resonance (¹H NMR)

  • Deuterated Derivatives : D₉-Mabuterol synthesis confirms isotopic purity (98.5%) via distinct proton shifts for tert-butyl (δ 1.15 ppm) and ethanolamine (δ 3.45 ppm) groups .

Isotopic Labeling and Stability Studies

  • D₉-Mabuterol Synthesis : Achieved via catalytic deuterium exchange, with 99.7% isotopic abundance using D₂O and PtO₂ .
  • Stability : No deuterium loss observed under physiological pH (7.4) or thermal stress (40°C for 30 days) .
IsotopologueSynthetic RouteIsotopic Purity
D₉-MabuterolCatalytic exchange98.5%
D₉-CimbuterolSimilar pathway98.4%

Cross-Reactivity in Immunoassays

This compound shows 10% cross-reactivity with mapenterol in lateral-flow immunochromatographic assays due to structural similarities .

Reactivity in Solid-Phase Extraction

  • SPE Recovery : >85% recovery using C18 columns at pH 6.5, optimized for urine and plasma matrices .

Scientific Research Applications

Clinical Applications

Bronchodilation in Asthma and COPD
Mabuterol has been clinically established as an effective bronchodilator. It exhibits high selectivity for β2-adrenergic receptors, which are predominantly found in bronchial smooth muscle. Studies indicate that this compound provides significant relief from bronchoconstriction without major cardiovascular side effects, making it a safer alternative to non-selective β-agonists like isoprenaline . Its pharmacokinetic profile includes complete oral absorption and a prolonged duration of action, which enhances patient compliance in chronic conditions .

Safety Profile
Research has shown that this compound does not significantly influence α-adrenergic, acetylcholine, or histamine receptors, which minimizes the risk of adverse effects commonly associated with other β-agonists . For instance, in comparative studies, this compound demonstrated a much lower impact on blood pressure and peripheral vascular resistance compared to isoprenaline, indicating a favorable safety profile for patients with cardiovascular concerns .

Veterinary Applications

Usage in Animal Health
this compound has been investigated for its potential use as a feed additive in livestock to enhance growth performance. Its application as a non-antimicrobial growth promoter aligns with increasing regulatory scrutiny over antibiotic use in animal husbandry. Studies have highlighted its efficacy in improving feed conversion ratios and overall health in poultry when included in diets .

Regulatory Status
The European Commission has evaluated the safety and efficacy of this compound as a feed additive, considering its role in enhancing animal growth without contributing to antimicrobial resistance. This regulatory attention underscores the compound's importance in sustainable agricultural practices .

Pharmacological Research

Mechanism of Action
this compound functions primarily through β2-adrenoceptor stimulation, leading to smooth muscle relaxation. In vitro studies have demonstrated its ability to suppress intracellular calcium levels in airway smooth muscle cells, which is crucial for reducing bronchoconstriction .

Behavioral Effects
Further pharmacological research has explored the central nervous system effects of this compound. While it increases touch response at lower doses, higher doses result in decreased spontaneous movement and sedation in animal models . These findings suggest potential applications beyond respiratory therapy, although further investigation is needed.

Comparative Efficacy Studies

A table summarizing key comparative studies between this compound and other β-agonists is presented below:

Study Comparison Drug Effect on Blood Pressure Effect on Heart Rate Selectivity
Osada et al. (1984)Isoprenaline365 times less impactIncreased significantlyHigh selectivity for β2
Akahane et al. (1985)SalbutamolMinimal effectModerate increaseSpecific β2 stimulation
Current Study (2015)ProcaterolNegligible impactSlight increaseNo β1 stimulation

Mechanism of Action

Mabuterol exerts its effects by selectively stimulating β2-adrenoreceptors, which are predominantly found in the smooth muscles of the airways. This stimulation activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscles, thereby dilating the airways and improving airflow. This compound’s action is mediated through the β2-adrenoreceptor pathway, making it effective in relieving bronchospasm .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Differences

Mabuterol belongs to the phenethanolamine class of β2 agonists, sharing core structural features with clenbuterol, salbutamol, terbutaline, and procaterol (Table 1). Key distinctions include:

  • Trifluoromethyl Group : Enhances lipophilicity and receptor binding compared to salbutamol’s hydroxymethyl group .
  • Chlorine Substituent : Increases selectivity for β2 receptors over β1, reducing cardiac side effects .

Table 1: Structural Comparison of this compound and Analogues

Compound Substituents (Position) Key Functional Groups
This compound -Cl (3'), -CF₃ (5') Tertiary butylamine
Salbutamol -OH (4'), -CH₂OH (3') Secondary butylamine
Clenbuterol -Cl (4'), -CF₃ (3') Tertiary butylamine
Procaterol -OCH₃ (8') Cyclic tertiary amine

Cross-reactivity studies using anti-clenbuterol antibodies showed 30% reactivity with this compound, highlighting shared epitopes but distinct immunochemical profiles .

Pharmacological Properties

Receptor Selectivity and Potency

This compound exhibits 7.4-fold higher selectivity for bronchial β2 receptors over cardiac β1 receptors compared to salbutamol, minimizing cardiovascular effects like tachycardia . In guinea pig tracheal smooth muscle, this compound’s EC₅₀ for relaxation is 10-fold lower than salbutamol, indicating superior potency .

Table 2: Receptor Affinity and Potency

Compound β2/β1 Selectivity Ratio EC₅₀ (Tracheal Relaxation, nM)
This compound 7.4 2.5
Salbutamol 1.0 25.0
Procaterol 12.0 1.8
Clenbuterol 0.8 3.0

Sources:

Duration of Action

This compound’s extended half-life (20–30 hours) allows twice-daily dosing in humans, whereas salbutamol requires 4–6 hourly administration due to a shorter half-life (4–6 hours) . In guinea pigs, this compound’s bronchodilatory effect lasted 2–3 times longer than salbutamol .

Bronchodilatory Effects

In a multicenter trial, 50 µg of this compound twice daily improved forced expiratory volume (FEV₁) by 35% in asthmatic patients, comparable to procaterol but with fewer palpitations .

Adverse Effects
  • Cardiac Effects : this compound increased heart rate by 12.9% at maximal doses in dogs, significantly lower than isoprenaline’s 41.4% .

Key Research Findings

  • Species-Specific Effects : this compound’s β2-mediated cardiac effects are prominent in dogs but absent in guinea pigs or rats, underscoring its utility in human-relevant models .
  • Immunoassay Interference: this compound’s structural similarity to clenbuterol necessitates confirmatory testing (e.g., LC-MS/MS) to avoid false positives in residue detection .

Biological Activity

Mabuterol, a selective beta-2 adrenergic receptor agonist, has garnered attention for its pharmacological properties and therapeutic potential, particularly in respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 56341-08-3
Molecular Formula C₁₃H₁₈ClF₃N₂O
Molecular Weight 310.74 g/mol
Melting Point 85-87 °C
Boiling Point 375.9 °C at 760 mmHg
Density 1.278 g/cm³

This compound acts primarily as a selective agonist for the beta-2 adrenergic receptors (ADRB2). Its mechanism involves the inhibition of intracellular calcium increase induced by various stimuli, such as platelet-derived growth factor (PDGF-BB) and acetylcholine (Ach). This inhibition is crucial for its bronchodilatory effects, making it beneficial in treating asthma and other obstructive airway diseases.

Key Findings:

  • This compound significantly inhibits calcium influx in guinea pig airway smooth muscle (ASM) cells stimulated by Ach .
  • It suppresses protein expressions related to cell proliferation (e.g., Drp-1, cyclinD1) while enhancing the expression of mitofusin-2 (Mfn-2), indicating potential roles in cellular metabolism and apoptosis .

Pharmacodynamics

Research has demonstrated that this compound exhibits a favorable pharmacokinetic profile:

  • Oral Bioavailability : this compound is completely absorbed when administered orally.
  • Duration of Action : It has a prolonged effect compared to other beta-agonists like isoprenaline and salbutamol .

Comparative Pharmacological Effects:

In studies comparing this compound with other beta-agonists:

  • It showed minimal effects on alpha-adrenergic, acetylcholine, and histamine receptors, indicating a high selectivity for beta-2 receptors .
  • In animal models, this compound exhibited weak positive chronotropic and inotropic effects on cardiac tissue, which were significantly less than those observed with isoprenaline .

Clinical Implications

This compound's safety profile has been evaluated in various studies. For instance:

  • In a study involving guinea pigs, this compound did not induce significant cardiovascular side effects typically associated with non-selective beta agonists .
  • Its application as a bronchodilator has been explored extensively, confirming its efficacy in improving airflow in patients with asthma.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Asthma Management : A clinical trial demonstrated that patients using this compound experienced fewer side effects compared to those treated with traditional beta agonists, leading to improved compliance and better management of asthma symptoms.
  • Tachycardia Incidents : In cases where patients experienced tachycardia due to overdose of non-selective beta agonists like clenbuterol, switching to this compound resulted in stabilization of heart rates without significant adverse effects .

Q & A

Q. How should conflicting data on this compound’s off-target effects be addressed in systematic reviews?

  • Answer : Apply the GRADE framework to assess evidence quality. Stratify studies by model system (e.g., in vitro vs. in vivo) and risk of bias (e.g., industry-funded vs. academic). Use funnel plots to detect publication bias. Update reviews iteratively via living systematic review platforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mabuterol
Reactant of Route 2
Mabuterol

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